The Core of Patiromer: A Technical Guide to its Synthesis and Polymerization
The Core of Patiromer: A Technical Guide to its Synthesis and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Patiromer, the active moiety in Veltassa®, is a novel, non-absorbed, potassium-binding polymer for the treatment of hyperkalemia.[1][2][3] Its synthesis is a multi-step process involving suspension polymerization to create uniform spherical beads, followed by hydrolysis and salt exchange to yield the final active pharmaceutical ingredient.[1][4] This technical guide provides an in-depth look at the core synthesis and polymerization process of patiromer, presenting quantitative data, detailed experimental protocols, and process visualizations.
I. Patiromer Synthesis Overview
The synthesis of patiromer is a high-yield, two-step process.[1] The first step is a suspension polymerization of functionalized monomers to form cross-linked polymer beads.[1][4] The second step involves the hydrolysis of the ester groups on the polymer to carboxylic acids, followed by an ion exchange to form the calcium salt.[5][6] The final drug product, patiromer sorbitex calcium, is a combination of the patiromer polymer with a calcium-sorbitol counterion.[4][7]
Key Chemical Components
The synthesis of patiromer involves the following key starting materials and reagents:
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Cross-linking agents: Divinylbenzene and 1,7-octadiene[1][5]
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Radical Initiator: Lauroyl peroxide is a commonly cited initiator.[4][5] Water-soluble radical initiators have also been explored.[4][5]
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Aqueous Medium: An immiscible aqueous medium is used to create the suspension, containing a suspending agent, salt, an inhibitor, and a buffer system.[1]
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Suspending Agent/Stabilizer: Polyvinyl alcohol is frequently used to stabilize the emulsion.[4][5]
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Hydrolysis Agent: An inorganic base such as sodium hydroxide (B78521) or lithium hydroxide is used for hydrolysis.[4][5]
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Calcium Source: Calcium chloride is used for the final salt exchange step.[5][7]
II. Quantitative Data Summary
The following tables summarize the key quantitative data reported in the literature for the synthesis and characterization of patiromer.
Table 1: Monomer and Reagent Ratios for Polymerization
| Component | Weight Ratio (w/w) | Molar Ratio (approx.) | Reference(s) |
| Methyl 2-fluoroacrylate | 80 - 95% | 0.91 | [5][7] |
| Divinylbenzene & 1,7-octadiene | 2.5 - 10% (each) | 0.09 (total) | [5][7] |
| Preferred Ratio | 90:5:5 | [5] |
Table 2: Polymer Characterization
| Parameter | Value | Method | Reference(s) |
| Particle Size Distribution | Laser Diffraction | [1] | |
| Median Particle Size (D[0.50]) | 118 µm | [1] | |
| 90% of particles within | 74 - 179 µm | [1] | |
| Potassium Binding Capacity | Ion Chromatography | [1][6] | |
| At physiological pH (~6.5) | 8.5 - 8.8 mEq/g | [1][3][6] | |
| Maximum binding capacity | 8.4 - 10 mEq/g | [1] |
III. Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of patiromer, compiled from various sources.
A. Suspension Polymerization of Methyl-2-fluoroacrylate Polymer
This protocol describes the formation of the cross-linked polymer beads.
1. Preparation of the Aqueous Phase:
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An aqueous phase is prepared by mixing demineralized water, a suspending agent such as polyvinyl alcohol, and a salt like sodium chloride.[8]
-
The mixture is stirred at room temperature (25-30 °C) to ensure dissolution.[8]
2. Preparation of the Organic Phase:
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An organic phase is prepared by mixing the monomer (methyl-2-fluoroacrylate), cross-linking agents (divinylbenzene and 1,7-octadiene), and a radical initiator (e.g., dilauroyl peroxide).[1][8]
3. Emulsification and Polymerization:
-
The organic phase is added to the aqueous phase under continuous stirring to form an emulsion.[1]
-
The reactor conditions, such as stirring speed, are carefully controlled to achieve the desired bead size.[1]
-
The polymerization reaction is initiated by raising the temperature, typically between 40°C and 100°C.[5]
4. Isolation and Purification of the Polymer Beads:
-
After the polymerization is complete, the resulting polymer beads are isolated by filtration.[7]
-
The beads are washed with demineralized water and an organic solvent like methanol (B129727) to remove unreacted monomers and other impurities.[7]
-
The product is then dried under reduced pressure at 25-30 °C.[7]
B. Hydrolysis of the Polymer
This protocol details the conversion of the methyl ester groups to carboxylic acid salts.
1. Reaction Setup:
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The dried methyl-2-fluoroacrylate polymer is suspended in a mixture of an alcohol (e.g., isopropanol) and demineralized water.[4][5]
-
A solution of an inorganic base, such as lithium hydroxide or sodium hydroxide, in demineralized water is added to the polymer suspension.[4][5]
2. Hydrolysis Reaction:
-
The reaction mixture is heated to a temperature between 20°C and 50°C (a preferred temperature of around 40°C is noted to be lower than previously reported methods, reducing the risk of polymer degradation).[5]
-
The reaction is maintained under these conditions for an extended period, for example, around thirty-six hours, to ensure complete hydrolysis.[4]
3. Isolation of the Hydrolyzed Polymer Salt:
-
Upon completion of the reaction, the product (the sodium or lithium salt of the polymer) is filtered and washed with demineralized water.[4][5]
C. Conversion to Patiromer (Calcium Salt)
This final step involves an ion exchange to form the calcium salt of the polymer.
1. Ion Exchange Reaction:
-
The sodium or lithium salt of the hydrolyzed polymer is suspended in demineralized water.[5][7]
-
A solution of calcium chloride in demineralized water is added to the polymer suspension.[5][7]
-
The reaction mixture is stirred at room temperature for several hours (e.g., four hours) under an inert atmosphere (nitrogen).[7]
2. Final Product Isolation and Drying:
-
The resulting patiromer (calcium salt) is isolated by filtration.[7]
-
The product is thoroughly washed with demineralized water to remove excess calcium chloride and other soluble salts.[7]
-
The final polymer is dried under reduced pressure at 25-30 °C to yield off-white to light brown, free-flowing spherical beads.[4][7]
IV. Process Visualizations
The following diagrams illustrate the key processes in the synthesis of patiromer.
Caption: Workflow for the synthesis of patiromer from starting materials to the final calcium salt.
Caption: Detailed schematic of the suspension polymerization step in patiromer synthesis.
References
- 1. Mechanism of Action and Pharmacology of Patiromer, a Nonabsorbed Cross-Linked Polymer That Lowers Serum Potassium Concentration in Patients With Hyperkalemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patiromer - Wikipedia [en.wikipedia.org]
- 3. scitechnol.com [scitechnol.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. WO2017109658A1 - Process for the synthesis of patiromer - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20190352442A1 - Process for Preparation of Patiromer - Google Patents [patents.google.com]
- 8. WO2019220450A1 - Process for preparation of patiromer - Google Patents [patents.google.com]
